

Lewis acid-base adducts of borane

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Compound of Interest

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An In-depth Technical Guide to Lewis Acid-Base Adducts of Borane for Researchers and Drug Development Professionals

Executive Summary

Borane (BH_3), a powerful and versatile reagent, is inherently unstable as a monomer. Its reactivity and utility in modern chemistry are harnessed through the formation of stable Lewis acid-base adducts. These complexes, formed by the donation of an electron pair from a Lewis base to the empty p-orbital of boron, offer a tunable balance between the high reactivity of borane and the stability required for practical handling and application. This guide provides a comprehensive overview of the synthesis, characterization, and reactivity of borane-Lewis base adducts, with a focus on their applications in organic synthesis and drug development. It includes tabulated quantitative data, detailed experimental protocols, and logical diagrams to serve as a technical resource for researchers, scientists, and medicinal chemists.

Introduction to Lewis Acid-Base Adducts of Borane

Borane (BH_3) is a classic example of a Lewis acid, featuring an electron-deficient boron atom with a vacant p-orbital. This makes it highly reactive and prone to dimerization into diborane (B_2H_6), a toxic and pyrophoric gas that is inconvenient to handle.^[1] To mitigate these challenges, borane is stabilized by forming dative (or coordinate) bonds with Lewis bases—electron-pair donors such as amines, phosphines, ethers, and sulfides.^[2] The resulting Lewis acid-base adducts, $\text{L}\cdot\text{BH}_3$, are generally more stable, safer to handle, and commercially available as solutions or pure materials.^{[1][3]}

The formation of the adduct alters the geometry at the boron center from trigonal planar (sp^2) to approximately tetrahedral (sp^3).^[4] The stability and reactivity of these adducts are highly dependent on the nature of the Lewis base.^{[5][6]} This tunability allows for their widespread use as reducing agents, hydroborating agents, and precursors in materials science and drug discovery.^{[1][4][7]}

Formation, Stability, and Bonding

The stability of a borane adduct is governed by the strength of the dative bond between the Lewis base (donor) and the borane (acceptor). Key factors influencing this stability include:

- **Electronic Effects:** The Lewis basicity of the donor atom is paramount. Generally, stronger bases form more stable adducts. For amine-boranes, amines with a conjugate acid pK_a greater than 5 form stable complexes.^[5]
- **Steric Hindrance:** Bulky substituents on the Lewis base can weaken the dative bond by preventing optimal orbital overlap, even if the base is electronically strong.^[5]
- **Dihydrogen Bonding:** In adducts with N-H or P-H bonds, intermolecular dihydrogen bonds (attraction between a protic $H\delta^+$ on the base and a hydridic $H\delta^-$ on the borane) can significantly increase the adduct's stability and melting point.^{[5][8]}

The dissociation of the dative bond is a critical aspect of the adduct's reactivity. In the ground state, this is a heterolytic cleavage that releases the neutral Lewis acid and base.^[9]

Data Presentation: Bond Properties

Quantitative data on the dative bond in borane adducts is crucial for understanding their stability. While a comprehensive experimental database is not readily available, representative values have been determined through various methods.

Table 1: Bond Properties of Selected Borane Adducts

Adduct	Bond Type	Bond Dissociation Enthalpy (kcal/mol)	Bond Length (Å)	Method
$\text{H}_3\text{N}\cdot\text{BH}_3$ (Ammonia- borane)	B–N	27.2	-	Experimental
Phosphinine·B(C ₆ F ₅) ₃	B–P	-	2.0415(12)	X-ray
$\text{H}_3\text{P}\cdot\text{BH}_3$ (Phosphine- borane)	B–P	25.1 (Calculated)	-	Theoretical
$(\text{CH}_3)_2\text{O}\cdot\text{BH}_3$ (Dimethyl ether- borane)	B–O	13.9 (Calculated)	-	Theoretical
$(\text{CH}_3)_2\text{S}\cdot\text{BH}_3$ (Dimethyl sulfide- borane)	B–S	18.9 (Calculated)	-	Theoretical

Note: Bond dissociation enthalpy data is limited; calculated values are provided for comparison where experimental data is unavailable.

Synthesis of Borane Adducts

Several general strategies are employed for the synthesis of borane adducts, primarily involving Lewis base displacement or salt metathesis.

Key Synthetic Strategies

- Reaction with Diborane or Borane Sources: The most direct method involves the reaction of a Lewis base with diborane or, more commonly, a pre-formed, weakly-bound borane adduct like borane-tetrahydrofuran ($\text{BH}_3\cdot\text{THF}$) or borane-dimethyl sulfide ($\text{BH}_3\cdot\text{SMe}_2$). The stronger Lewis base displaces the weaker one (THF or SMe_2).[\[5\]](#)[\[10\]](#)

- Salt Metathesis: This widely used method involves the reaction of an ammonium salt (for amine-boranes) with a borohydride salt, such as sodium borohydride (NaBH_4). This approach avoids the direct handling of diborane.[5][11]
- In Situ Generation of Borane: Borane can be generated in situ from sources like trimethyl borate using a reducing agent such as lithium hydride, and then trapped by the desired Lewis base.[5]

Experimental Protocols

Below are detailed protocols for the synthesis of amine-borane adducts using two common methods.

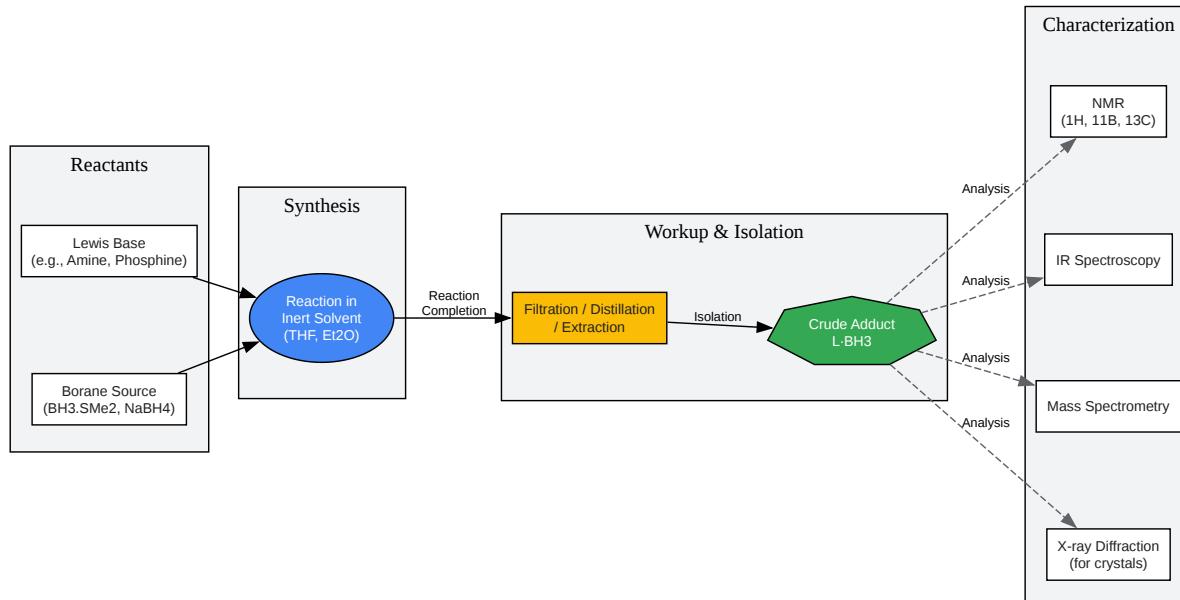
Protocol 1: Synthesis of Borane-Ammonia via Salt Metathesis (Adapted from Organic Syntheses Procedure)[11]

- Apparatus Setup: A 2-L, single-necked, air-dried round-bottom flask is charged with a Teflon-coated magnetic stir bar.
- Charging Reagents: Powdered sodium borohydride (NaBH_4) (18.9 g, 500 mmol, 1 equiv) and powdered ammonium sulfate ($(\text{NH}_4)_2\text{SO}_4$) (66.1 g, 500 mmol, 1 equiv) are added to the flask via a powder funnel in the open air.
- Reaction Initiation: The flask is cooled to 0 °C in an ice-water bath. Anhydrous tetrahydrofuran (THF, 500 mL) is added. The flask is sealed with a rubber septum and connected to a nitrogen line.
- Reaction: The heterogeneous mixture is stirred vigorously at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is stirred for an additional 4-6 hours. Progress can be monitored by ^{11}B NMR for the disappearance of the NaBH_4 signal ($\delta \approx -43.6$ ppm).
- Workup: The reaction mixture is filtered through a coarse-fritted funnel to remove solid byproducts. The solids are washed with additional THF (2 x 50 mL).
- Isolation: The combined filtrate is concentrated under reduced pressure to yield borane-ammonia as a white solid. The product should be stored under an inert atmosphere.

Protocol 2: Synthesis of a Primary Amine-Borane Adduct via Lewis Base Exchange (Adapted from Molecules, 2023, 28(3), 1399)[10]

- Apparatus Setup: A round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).
- Charging Reagents: The primary amine (e.g., cyclopropylamine, 1 mol equiv) is dissolved in anhydrous diethyl ether.
- Reaction: The solution is cooled in an ice bath. Borane-dimethyl sulfide complex ($\text{BH}_3\cdot\text{SMe}_2$, typically 5.0 M in diethyl ether, 1.1 mol equiv) is added dropwise to the stirred amine solution.
- Reaction Completion: The mixture is stirred for 24 hours at room temperature, allowing for the complete displacement of dimethyl sulfide.
- Isolation: The solvent (diethyl ether, b.p. 34.6 °C) and the dimethyl sulfide byproduct (b.p. 37.3 °C) are removed by vacuum distillation at 0 °C over 2 hours. The resulting amine-borane adduct is obtained as a solid or oil.

Visualization of Synthetic Workflow



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General workflow for synthesis and characterization of borane adducts.

Spectroscopic Characterization

The formation and purity of borane adducts are routinely confirmed using NMR and IR spectroscopy.

^{11}B NMR Spectroscopy

^{11}B NMR is the most definitive technique for characterizing borane adducts. The chemical shift (δ) is highly sensitive to the coordination environment of the boron atom.[\[12\]](#) Upon formation of a four-coordinate adduct from a three-coordinate borane, the ^{11}B resonance shifts significantly upfield.[\[13\]](#) The signal for BH_3 adducts is typically a 1:3:3:1 quartet due to coupling with the three attached protons ($^1\text{J}\text{BH}$).

Table 2: Characteristic ^{11}B NMR Chemical Shifts of Common Borane Adducts

Adduct Type	Lewis Base Example	Typical ^{11}B Chemical Shift (δ , ppm)	Multiplicity
Borohydride Anion	NaBH_4	-45 to -38	Quintet
Amine-boranes (Primary, Secondary)	$\text{RNH}_2\cdot\text{BH}_3$, $\text{R}_2\text{NH}\cdot\text{BH}_3$	-26 to -18	Quartet
Amine-boranes (Tertiary)	$\text{R}_3\text{N}\cdot\text{BH}_3$	-14 to -5	Quartet
Phosphine-boranes	$\text{R}_3\text{P}\cdot\text{BH}_3$	-43 to 0	Quartet
Ether-boranes	$\text{THF}\cdot\text{BH}_3$	-1.5 (broad)	-
Sulfide-boranes	$\text{Me}_2\text{S}\cdot\text{BH}_3$	-20.1	Quartet

Reference standard: $\text{BF}_3\cdot\text{OEt}_2$ ($\delta = 0$ ppm). Chemical shifts are approximate and vary with solvent and substituents.[\[4\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of B-H bonds and observing shifts in the Lewis base's vibrational modes upon coordination. The most characteristic peaks are the B-H stretching frequencies.

Table 3: Characteristic IR Stretching Frequencies (cm^{-1}) for Borane Adducts

Adduct Type	B-H Stretch ($\nu_{\text{B-H}}$)	N-H or P-H Stretch ($\nu_{\text{N/P-H}}$)	Comments
Amine-boranes	2450 - 2250 (strong, multiple)	3300 - 3100 (sharp)	N-H stretches often shift to lower frequency upon adduct formation.
Phosphine-boranes	2400 - 2350 (strong)	~2400 (can overlap with $\nu_{\text{B-H}}$)	P-H stretch is typically sharp and strong.
Ether/Sulfide- BH_3	2400 - 2300 (strong)	N/A	Used to confirm presence of B-H bonds.

Reactivity and Applications in Organic Synthesis

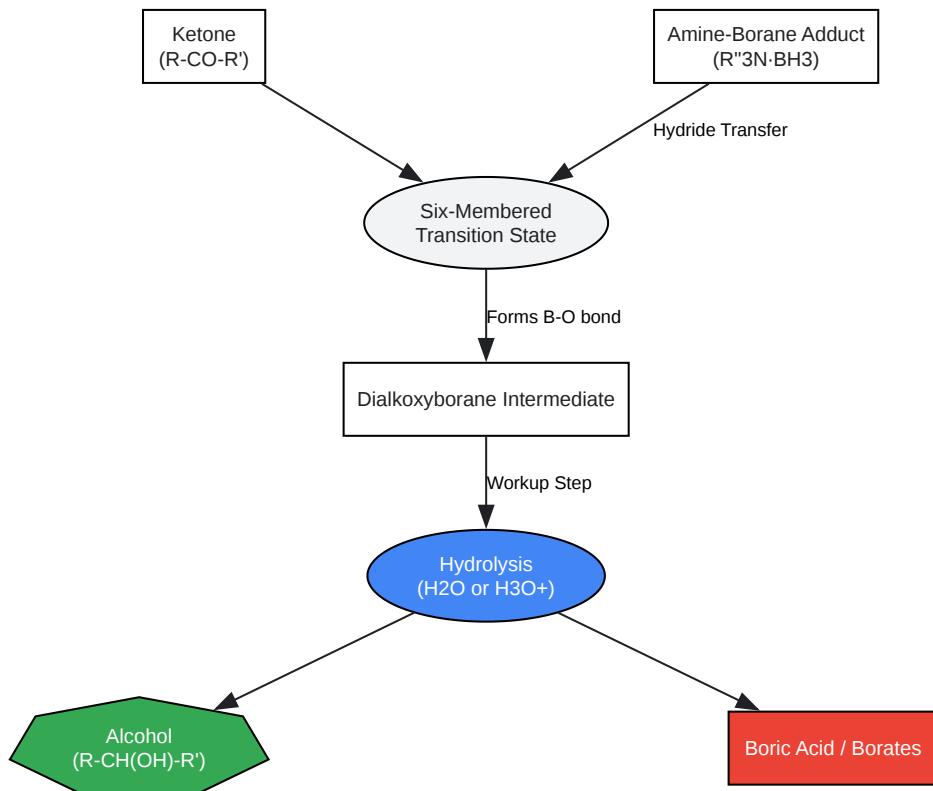
Borane-Lewis base adducts are cornerstone reagents in organic synthesis, primarily valued for their reducing properties. The reactivity of the adduct is inversely related to its stability; less stable adducts like $\text{BH}_3\cdot\text{THF}$ are more reactive reducing agents, while highly stable adducts like triethylamine-borane are less reactive.[1][11]

Key applications include:

- Reduction of Carbonyls: Aldehydes, ketones, and carboxylic acids are readily reduced to the corresponding alcohols.[1] The reduction of carboxylic acids is particularly noteworthy and is often faster than for other functional groups.[1]
- Reduction of Amides and Nitriles: These functional groups can be reduced to amines.[5]

- Hydroboration-Oxidation: A fundamental reaction for the anti-Markovnikov hydration of alkenes and alkynes.

Visualization of a Key Reaction Mechanism

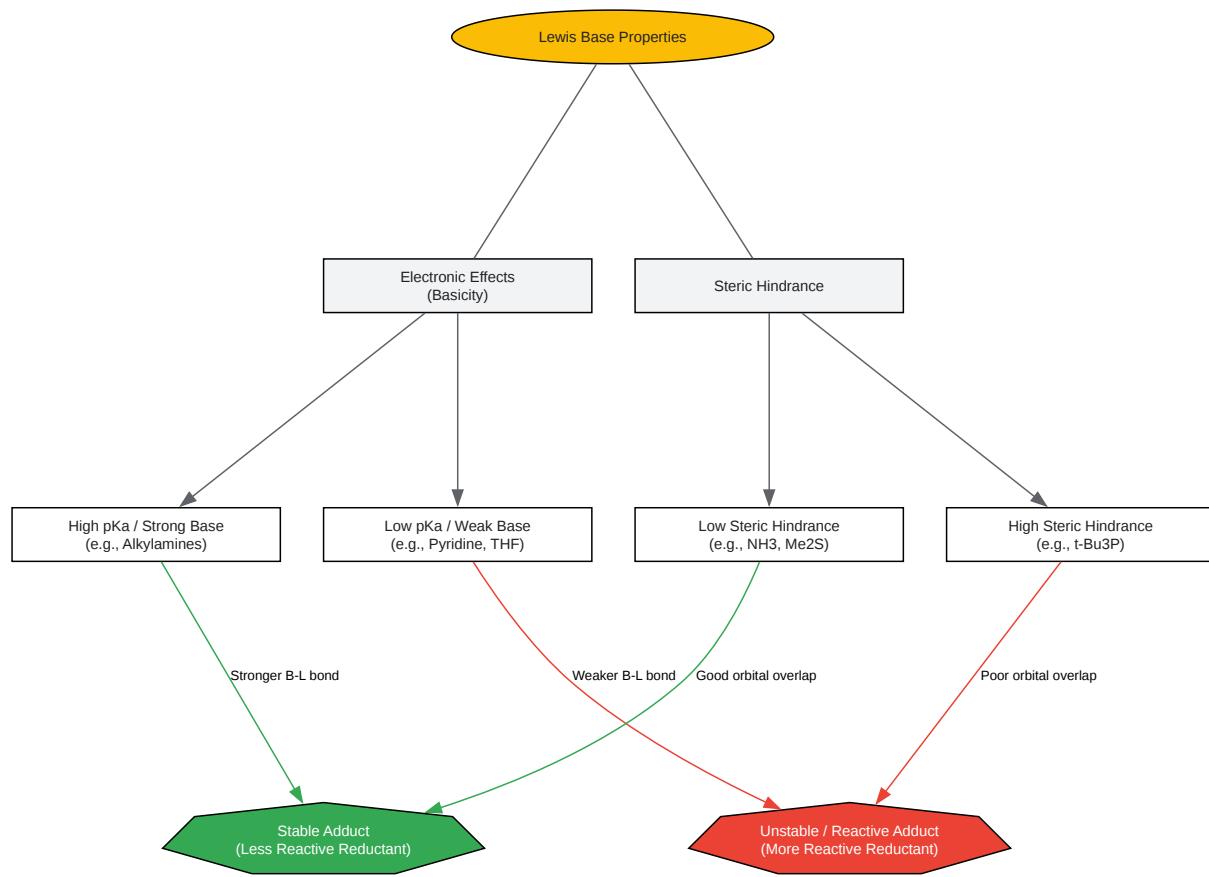


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Mechanism of ketone reduction by an amine-borane adduct.

Factors Influencing Adduct Stability and Reactivity

The choice of the Lewis base provides a powerful tool for tuning the properties of the borane adduct for a specific application.

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Relationship between Lewis base properties and adduct stability.

Role in Drug Discovery and Development

While borane adducts themselves are primarily used as reagents in the synthesis of active pharmaceutical ingredients (APIs), the stable, tetrahedral boron core has inspired the development of boron-containing drugs. The borane moiety in phosphine-boranes can act as a stable, hydrophobic isostere for alkane substructures.^[7] This strategy has been used to develop novel progesterone receptor antagonists and estrogen receptor modulators, where the P-BH₂-Ph group serves as a tunable structural element.^[7] The introduction of an electron-withdrawing group on the B-phenyl moiety can enhance the stability of the P-B adduct,

providing a rational design approach for new therapeutic agents.^[7] Furthermore, boronic acids, which can be seen as derivatives of borane, are a well-established class of drugs, exemplified by the proteasome inhibitor Bortezomib.

Conclusion

Lewis acid-base adducts of borane are indispensable tools in modern chemical research and development. By complexing the highly reactive BH_3 monomer with a diverse array of Lewis bases, a family of reagents with tunable stability and reactivity is created. Their utility spans from fundamental organic transformations, such as reductions and hydroborations, to advanced applications in the design of novel therapeutic agents. A thorough understanding of the principles governing their synthesis, stability, and characterization, as outlined in this guide, is essential for any scientist seeking to leverage the unique and powerful chemistry of boron.

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